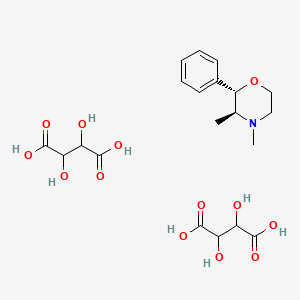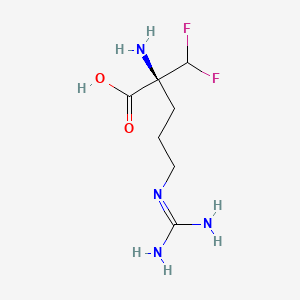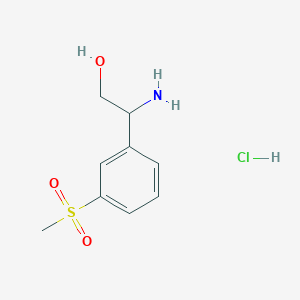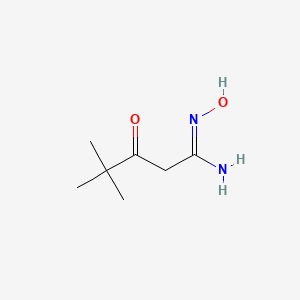
Piperazine, 1-(4-(3-chloro-4-cyclohexylphenyl)-1-oxobutyl)-4-methyl-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(4-(3-chloro-4-cyclohexylphenyl)-1-oxobutyl)-4-methyl-, monohydrochloride is a complex organic compound with a unique structure that includes a piperazine ring, a chlorinated phenyl group, and a cyclohexyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(4-(3-chloro-4-cyclohexylphenyl)-1-oxobutyl)-4-methyl-, monohydrochloride typically involves multiple steps, starting with the preparation of the key intermediates. The process often includes the following steps:
Formation of the chlorinated phenyl intermediate: This step involves the chlorination of a phenyl compound to introduce the chlorine atom at the desired position.
Cyclohexylation: The chlorinated phenyl intermediate is then reacted with a cyclohexylating agent to introduce the cyclohexyl group.
Piperazine ring formation: The cyclohexylated phenyl compound is then reacted with piperazine to form the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Piperazine, 1-(4-(3-chloro-4-cyclohexylphenyl)-1-oxobutyl)-4-methyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
Piperazine, 1-(4-(3-chloro-4-cyclohexylphenyl)-1-oxobutyl)-4-methyl-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Piperazine, 1-(4-(3-chloro-4-cyclohexylphenyl)-1-oxobutyl)-4-methyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (3-Chloro-4-cyclohexylphenyl)methanol
- 2-(3-Chloro-4-cyclohexylphenyl)propanoic acid
Uniqueness
Piperazine, 1-(4-(3-chloro-4-cyclohexylphenyl)-1-oxobutyl)-4-methyl-, monohydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
32808-73-4 |
|---|---|
分子式 |
C21H32Cl2N2O |
分子量 |
399.4 g/mol |
IUPAC名 |
4-(3-chloro-4-cyclohexylphenyl)-1-(4-methylpiperazin-1-yl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C21H31ClN2O.ClH/c1-23-12-14-24(15-13-23)21(25)9-5-6-17-10-11-19(20(22)16-17)18-7-3-2-4-8-18;/h10-11,16,18H,2-9,12-15H2,1H3;1H |
InChIキー |
RNPACYNCZSNAMK-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C(=O)CCCC2=CC(=C(C=C2)C3CCCCC3)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Disodium adenosine 5'-[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl diphosphate] hydrate](/img/structure/B13831147.png)
![sodium;[1-(4-chlorophenoxy)-4-hydroxy-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl] sulfate](/img/structure/B13831160.png)





